molecular formula C11H20O2 B12661343 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol CAS No. 94278-35-0

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol

Cat. No.: B12661343
CAS No.: 94278-35-0
M. Wt: 184.27 g/mol
InChI Key: OISBPHGRISAQQI-WEYXYWBQSA-N
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Description

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of a methoxy group, two methyl groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-buten-2-ol and 3-methoxy-2-butanone.

    Reaction Conditions: The key steps involve aldol condensation, followed by dehydration and reduction reactions. The reaction conditions often include the use of strong bases like sodium hydroxide and reducing agents like sodium borohydride.

    Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for aldol condensation and dehydration reactions.

Major Products Formed

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Saturated alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-5,7-dimethyl-2,4-octadien-1-one: Similar structure but with a ketone group instead of an alcohol.

    7-Methoxy-5,7-dimethyl-2,4-octadien-1-amine: Similar structure but with an amine group instead of an alcohol.

    7-Methoxy-5,7-dimethyl-2,4-octadien-1-ester: Similar structure but with an ester group instead of an alcohol.

Uniqueness

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is unique due to its specific combination of functional groups and conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94278-35-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2E,4E)-7-methoxy-5,7-dimethylocta-2,4-dien-1-ol

InChI

InChI=1S/C11H20O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-7,12H,8-9H2,1-4H3/b6-5+,10-7+

InChI Key

OISBPHGRISAQQI-WEYXYWBQSA-N

Isomeric SMILES

C/C(=C\C=C\CO)/CC(C)(C)OC

Canonical SMILES

CC(=CC=CCO)CC(C)(C)OC

Origin of Product

United States

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